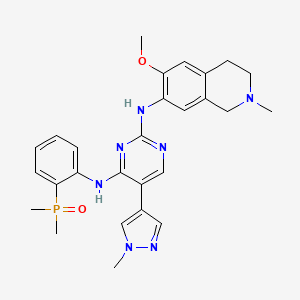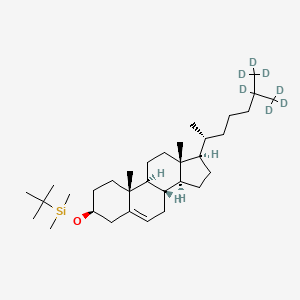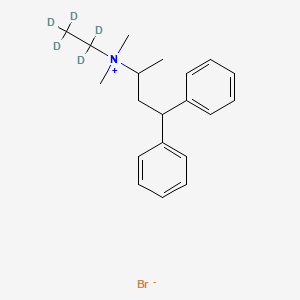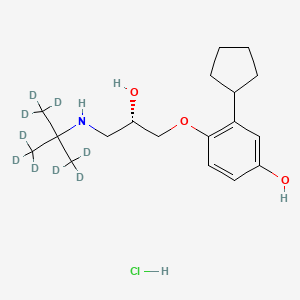
(S)-4-Hydroxy penbutolol-d9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is a deuterated compound of penbutolol hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves the deuteration of penbutolol hydrochloride. The process typically includes the following steps:
Deuteration: The hydrogen atoms in penbutolol hydrochloride are replaced with deuterium. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydroxylation: The introduction of a hydroxyl group (-OH) at the 4th position of the penbutolol molecule. This step often requires specific catalysts and reaction conditions to ensure the correct placement of the hydroxyl group.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to replace hydrogen atoms with deuterium.
Catalytic Hydroxylation: Employing industrial catalysts and optimized reaction conditions to introduce the hydroxyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted penbutolol derivatives.
Scientific Research Applications
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of penbutolol.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves its interaction with beta-adrenergic receptors. As a beta-adrenergic receptor antagonist, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Penbutolol hydrochloride: The non-deuterated form of the compound.
(±)-Penbutolol-d9 hydrochloride: A racemic mixture of the deuterated compound.
®-4-Hydroxy penbutolol-d9 (hydrochloride): The enantiomer of the (S)-form.
Uniqueness
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is unique due to its specific stereochemistry and deuteration. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways. Its stereochemistry ensures selective interaction with biological targets, making it a valuable tool in pharmacological research.
Properties
Molecular Formula |
C18H30ClNO3 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
InChI Key |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


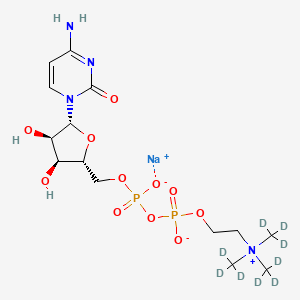
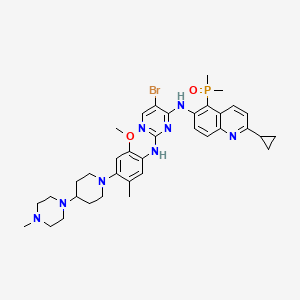


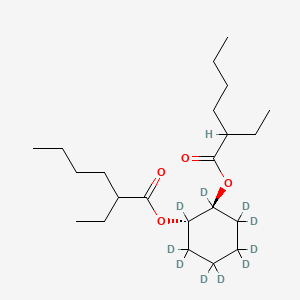
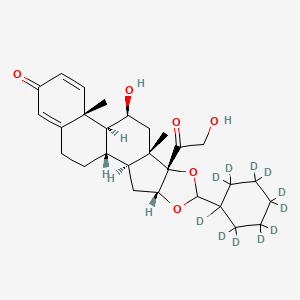


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)

